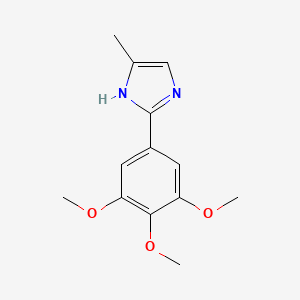

5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole

Description

Properties

Molecular Formula |

C13H16N2O3 |

|---|---|

Molecular Weight |

248.28 g/mol |

IUPAC Name |

5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole |

InChI |

InChI=1S/C13H16N2O3/c1-8-7-14-13(15-8)9-5-10(16-2)12(18-4)11(6-9)17-3/h5-7H,1-4H3,(H,14,15) |

InChI Key |

ASNMWVDKDBWKNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)C2=CC(=C(C(=C2)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Ullmann-Type N-Arylation Followed by Electrophilic Bromination and Suzuki Coupling

A highly efficient and versatile synthetic route to 1-(3,4,5-trimethoxyphenyl)-1H-imidazoles involves:

Step 1: Ullmann-type N-arylation

- Starting from imidazole, a copper-catalyzed N-arylation with 1-bromo-3,4,5-trimethoxybenzene is performed.

- Conditions: Cs2CO3 as base, catalytic CuI, typically in polar aprotic solvents.

- Product: 1-(3,4,5-trimethoxyphenyl)-1H-imidazole intermediate.

Step 2: Electrophilic bromination

- Regioselective bromination at the C-2 position of the imidazole ring using N-bromosuccinimide (NBS) in refluxing acetonitrile.

- Product: 2-bromo-1-(3,4,5-trimethoxyphenyl)-1H-imidazole intermediate.

Step 3: Suzuki cross-coupling

- The brominated intermediate undergoes Suzuki-Miyaura cross-coupling with methylboronic acid to introduce the methyl group at the 5-position.

- Catalysts: PdCl2(DPPF), CsF as base.

- Outcome: Formation of 5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole.

This convergent approach allows for selective functionalization and is adaptable for various substituents at the 2- or 5-positions.

Alternative Synthetic Routes

Debus-Radziszewski Imidazole Synthesis Adapted for Trimethoxyphenyl Substituents

The Debus-Radziszewski reaction involves condensation of:

- A 1,2-dicarbonyl compound (e.g., glyoxal or derivatives),

- An aldehyde (3,4,5-trimethoxybenzaldehyde),

- Ammonia or an amine source.

This method yields 2,4,5-trisubstituted imidazoles, where the 3,4,5-trimethoxyphenyl group can be introduced via the aldehyde component.

Methyl substitution at the 5-position can be achieved by using an appropriate methyl ketone or methyl-substituted dicarbonyl compound.

This classical route is well-documented for synthesizing various substituted imidazoles with biological activities.

Reaction Conditions and Yields

Research Findings on Synthesis and Biological Relevance

The 3,4,5-trimethoxyphenyl moiety is critical for biological activity, especially in anticancer agents targeting tubulin polymerization.

Imidazole derivatives with this substitution have been synthesized and evaluated for cytotoxicity against cancer cell lines such as HeLa, HT-29, A549, MCF-7, Jurkat, and HL-60, showing promising activity when functionalized appropriately.

The synthetic methods allow for structural diversification, enabling optimization of pharmacological properties.

Summary and Recommendations

The Ullmann-type N-arylation followed by bromination and Suzuki coupling is the most selective and versatile method for preparing 5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole with good yields and regioselectivity.

Classical Debus-Radziszewski synthesis remains a valuable approach for constructing the imidazole core with trimethoxyphenyl substitution but may require further functionalization steps to introduce the methyl group at position 5.

Reaction parameters such as choice of catalyst, base, solvent, and temperature critically influence yield and purity.

These synthetic routes have been validated in multiple studies and are supported by detailed mechanistic understanding and biological evaluation data.

Chemical Reactions Analysis

Oxidation Reactions

The imidazole ring undergoes oxidation to form N-oxides under specific conditions. Key findings:

-

Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in polar aprotic solvents like dichloromethane .

-

Products : Formation of 5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole N-oxide derivatives .

-

Mechanism : Electrophilic attack on the imidazole nitrogen, followed by oxygen insertion .

Reduction Reactions

Reduction of the imidazole ring or substituents has been reported:

-

Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) .

-

Products : Dihydroimidazole derivatives or reduced methoxy groups (e.g., conversion of methoxy to hydroxyl in acidic conditions) .

-

Selectivity : LiAlH₄ preferentially reduces carbonyl groups adjacent to the imidazole ring .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the aromatic rings or imidazole positions:

Electrophilic Aromatic Substitution

-

Halogenation : Bromination using N-bromosuccinimide (NBS) in acetonitrile selectively substitutes the imidazole C-4 position .

-

Nitration : Nitric acid in sulfuric acid introduces nitro groups at the para position of the trimethoxyphenyl ring .

Nucleophilic Substitution

-

Methoxy Group Replacement : Hydrolysis of methoxy groups to hydroxyl using hydrobromic acid (HBr) in acetic acid .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Suzuki-Miyaura Coupling

-

Conditions : PdCl₂(DPPF) catalyst, CsF base, 1,4-dioxane solvent at 65°C .

-

Scope : Arylboronic acids couple at the imidazole C-2 position (Table 1) .

Table 1: Suzuki Coupling Yields with Varied Boronic Acids

| Boronic Acid Substituent | Yield (%) | Product Application |

|---|---|---|

| 4-Methoxyphenyl | 92 | Anticancer agents |

| 2-Naphthyl | 85 | Tubulin inhibitors |

| 3,5-Dichlorophenyl | 78 | Antimicrobials |

Cycloaddition and Multicomponent Reactions

The imidazole participates in cycloadditions to form fused heterocycles:

-

Huisgen Cycloaddition : Copper(I)-catalyzed click reactions with azides yield triazole-linked derivatives .

-

Debus-Radziszewski Reaction : Condensation with aldehydes and ammonia forms trisubstituted imidazoles .

Example Reaction Pathway :

-

Condensation of 5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole with benzaldehyde forms an imine intermediate .

-

[4+1] Cycloaddition with tert-octyl isocyanide under InCl₃ catalysis produces 5-aminoimidazo[1,2-a]imidazoles (Yield: 62–75%) .

Stability and Decomposition

-

Thermal Degradation : Decomposes above 250°C, forming methylated benzene derivatives and imidazole fragments .

-

Photodegradation : UV light induces cleavage of the methoxy groups, yielding quinone-like products .

Catalytic Modifications

-

Zirconium(IV) Chloride (ZrCl₄) : Enhances regioselectivity in multicomponent reactions (e.g., PEG-400 solvent at 75°C improves yields to >80%) .

-

Copper Triflate (Cu(OTf)₂) : Facilitates C–C bond cleavage in chalcone derivatives to form trisubstituted imidazoles .

This compound’s reactivity is shaped by its electron-rich imidazole core and methoxy-substituted aryl group, enabling diverse transformations critical for pharmaceutical and materials science applications .

Scientific Research Applications

Scientific Research Applications of 5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole

5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. The presence of the 3,4,5-trimethoxyphenyl group imparts unique biological activities and chemical properties to the compound, distinguishing it from other similar compounds.

Chemistry

5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole serves as a building block in the synthesis of more complex molecules. Oxidation of this compound may yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.

Biology

This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. One study focused on novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as anticancer agents . The derivative containing a 3,4,5-trimethoxyphenyl group at position 2 of the benzimidazole core showed superior cytotoxicity against A549 cells .

Medicine

Ongoing research explores the potential of 5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole as a therapeutic agent for various diseases.

Industry

The compound is used in the development of new materials and chemical processes.

Anticancer Activity Case Study

Study Focus: Design, synthesis, and biological evaluation of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as anticancer agents .

Compound of Interest: A specific molecule, labeled as 5o, within the series of synthesized compounds .

Cytotoxicity Evaluation:

- IC50 values against A549 and SW480 cancer cell lines were 0.15 ± 0.01 μM and 3.68 ± 0.59 μM, respectively .

- Compound 5o demonstrated superior cytotoxicity compared to cisplatin, etoposide, and doxorubicin against A549 cells . Specifically, it was 38.5-fold more cytotoxic than cisplatin (IC50 = 5.77 ± 1.60 μM), 62.9-fold more cytotoxic than etoposide (IC50 = 9.44 ± 1.98 μM), and 3.1-fold more cytotoxic than doxorubicin (IC50 = 0.46 ± 0.02 μM) .

Selectivity: Compound 5o exhibited high selectivity towards A549 (SI = 794.6) and SW480 (SI = 32.4) cancer cells compared to normal MRC-5 cells .

Mechanism of Action: Further studies indicated that 5o induces apoptosis and arrests the cell cycle at the S phase in A549 cells .

Molecular Docking Studies: These studies revealed that 5o was well accommodated within the pocket of topoisomerase IIα-DNA, suggesting it as a possible target .

Cell Cycle Arrest Analysis: Treatment of A549 cells with compound 5o resulted in significant increases in the cell population in the S phase, rising from 18.89% in the control group to 43.58% and 60.31% at 0.15 and 0.30 μM concentrations of 5o, respectively . This was accompanied by corresponding reductions in the G0/G1 and G2/M phases .

Imidazole Derivatives as Antihypertensive Agents

Navarrete-Vazquez et al. synthesized several 5-(trifluoromethyl)-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d] imidazole and 5-nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzo [d] Imidazole derivatives and evaluated their antihypertensive potential . The results of antihypertensive activity are summarized in Table 1 .

Table 1. Ex vivo vasorelaxant effect

| Compounds | R1 | R2 | R3 | R4 | With endothelium (+ E) | Without endothelium (−E) |

|---|---|---|---|---|---|---|

| EC50 (μM) | E max (%) | |||||

| 67a | −CF 3 | −H | −H | −H | 369.37 ± 10.2 | 91.2 ± 1.18 |

| 67b | −CF 3 | −OMe | −H | −H | 210.33 ± 11.3 | 75.14 ± 33.5 |

| 67c | −CF 3 | −OEt | −H | −H | 548.5 ± 27.8 | 90.97 ± 2.30 |

| 67d | −CF 3 | −NO 2 | −H | −H | 3.18 ± 0.30 | 93.16 ± 3.52 |

| 67e | −CF 3 | −H | −H | −OH | 219.20 ± 14.1 | 51.15 ± 20.6 |

| 67f | −CF 3 | −H | −H | −OPr | 524.49 ± 25.4 | 51.0 ± 7.33 |

| 67g | −CF 3 | −H | −H | −N (Me) 2 | 550.27 ± 30.1 | 63.2 ± 4.81 |

| 67h | −CF 3 | −H | −OMe | −OH | 34.84 ± 5.43 | 99.55 ± 1.23 |

| 67i | −CF 3 | −H | −OCH 2 O | − | 38.53 ± 2.35 | 101.17 ± 5.83 |

| 67j | NO 2 | −H | −H | −H | 4.93 ± 0.30 | 73.82 ± 5.37 |

| 67k | NO 2 | −OEt | −H | −H | 3.71 ± 0.10 | 84.82 ± 3.73 |

| 67l | NO 2 | −OiPr | −H | −H | 4.89 ± 0.29 | 80.71 ± 9.41 |

| 67m | NO 2 | −H | −OMe | −OH | 1.81 ± 0.08 | 91.74 ± 2.35 |

| 67n | NO 2 | −H | −OMe | −OMe | 2.5 ± 0.10 | 75.0 ± 9.35 |

| 67o | NO 2 | −OMe | −OMe | −OMe | 3.23 ± 0.20 | 90.0 ± 4.56 |

| Pimobendan | 4.67 ± 0.83 | 93.22 ± 5.23 | ||||

| Carbachol | 0.51 ± 1.9 | 106.3 ± 9.71 | ||||

| Nitrendipine | N.T | N.T |

N.T Not tested, N.A Not active

Hadizadeh et al. synthesized 2-(2-(1H-imidazol-1-yl)ethyl)-4-(1-benzyl-2-(substituted thio)-1H-imidazol-5-yl)-5-(substituted carbonyl)-6-methyl-1, 4-dihydropyridine-3-substituted carboxylic acid and evaluated for antihypertensive potential in rats .

Imidazole Derivatives as Anticancer Agents

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences and similarities between the target compound and its analogs:

Physicochemical Properties

- Solubility : Trimethoxyphenyl derivatives generally exhibit poor aqueous solubility, necessitating formulation optimization .

- Metabolic Stability : Methylation at C-5 may reduce oxidative metabolism, as seen in related imidazole analogs .

Key Research Findings and Challenges

- Structure-Activity Relationship (SAR) : The 3,4,5-trimethoxyphenyl group is critical for tubulin binding, while substitutions at C-5 (e.g., methyl, nitro) modulate potency and selectivity .

- Synthetic Challenges: Regioselective functionalization of imidazole (e.g., bromination at C-2 vs. C-4) requires precise control, as minor positional changes drastically alter bioactivity .

- Contradictory Evidence : While some trimethoxyphenyl-imidazoles show oral efficacy , others (e.g., dihydroimidazolones ) lack reported activity, highlighting the need for scaffold-specific optimization.

Biological Activity

5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is a compound that has garnered attention in medicinal chemistry due to its potential anticancer properties. The biological activity of this compound is primarily attributed to its structural features, particularly the 3,4,5-trimethoxyphenyl moiety, which plays a crucial role in enhancing its pharmacological effects.

Structure and Synthesis

The compound belongs to a class of imidazole derivatives that have been synthesized through various methods. The presence of the trimethoxyphenyl group is essential for its biological activity, particularly in terms of antiproliferative effects against cancer cell lines. The synthesis typically involves the direct arylation of imidazole derivatives with substituted phenyl groups.

Anticancer Properties

Recent studies have highlighted the compound's significant cytotoxicity against various cancer cell lines. For instance, it has been shown to exhibit potent antiproliferative activity with IC50 values comparable to established chemotherapeutics.

The compound's mechanism of action involves inducing apoptosis and cell cycle arrest, particularly at the S phase in cancer cells. For example, treatment with this compound increased the population of cells in the S phase from 18.89% in control to 60.31% at higher concentrations .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the imidazole structure can significantly influence its anticancer activity. The introduction of electron-donating groups on the phenyl ring enhances cytotoxicity, suggesting that the electronic properties of substituents are crucial for bioactivity .

Case Studies

Several case studies have been conducted to evaluate the efficacy of 5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole:

- In Vivo Studies : Animal models treated with this compound displayed reduced tumor growth rates compared to control groups, indicating its potential as an effective anticancer agent.

- Combination Therapy : When used in combination with other chemotherapeutics, such as cisplatin and doxorubicin, this imidazole derivative demonstrated synergistic effects, enhancing overall therapeutic efficacy .

Molecular Docking Studies

Molecular docking studies have revealed that the compound effectively binds to target proteins involved in cancer progression, such as topoisomerase IIα-DNA complexes. This binding affinity is believed to contribute to its mechanism of action by disrupting DNA replication in cancer cells .

Q & A

Q. What are the key considerations in designing a synthetic route for 5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole?

- Methodological Answer: Synthetic routes should prioritize regioselective arylation and condensation reactions. Palladium-catalyzed direct arylation (e.g., using Pd(OAc)₂ with P(2-furyl)₃ as a ligand in DMF at 140°C) is effective for introducing aryl groups to the imidazole core . Solvent choice (e.g., THF or ethanol), base selection (CsF or NaH), and purification via column chromatography are critical for yield optimization (typically 10–98%) . Pre-synthesis computational tools like SPARC can estimate physicochemical properties (e.g., pKa) to guide reaction design .

Q. How can spectroscopic methods confirm the structural integrity of 5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole?

- Methodological Answer: ¹H/¹³C NMR : Compare chemical shifts of methoxy (δ ~3.8 ppm) and aromatic protons with analogous compounds . IR spectroscopy : Validate functional groups (e.g., C=N stretch ~1600 cm⁻¹). Elemental analysis : Confirm purity by matching experimental and calculated C/H/N percentages . For stereochemical confirmation, X-ray crystallography using SHELX (e.g., SHELXL-2015) provides atomic-resolution data .

Q. What purification strategies are recommended post-synthesis?

- Methodological Answer: Recrystallization (ethanol or THF) removes impurities while preserving stereochemistry . Column chromatography (silica gel, hexane/ethyl acetate gradient) separates regioisomers. High-performance liquid chromatography (HPLC) is advised for assessing purity >95% before biological testing .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) complement experimental studies of this compound?

- Methodological Answer: DFT calculations (B3LYP/6-31G(d)) predict electronic properties (HOMO-LUMO gaps, charge distribution) and optimize geometries for docking studies . Compare computed IR/NMR spectra with experimental data to resolve structural ambiguities (e.g., tautomerism) . Molecular dynamics simulations model tubulin-binding interactions to rationalize antiproliferative activity .

Q. What experimental controls are critical in evaluating biological activity?

- Methodological Answer: In vitro assays : Include positive controls (e.g., colchicine for tubulin disruption) and vehicle controls (DMSO) to validate dose-dependent effects . Cell viability assays (MTT/XTT): Normalize data to untreated cells and confirm cytotoxicity via flow cytometry . Morphological analysis : Quantify endothelial cell shape changes to assess vascular disruption .

Q. How to resolve contradictions in reported biological data for imidazole derivatives?

- Methodological Answer: Cross-validate assay conditions (e.g., cell lines, incubation times). Re-evaluate compound purity via HR-MS and elemental analysis . Use orthogonal techniques: Compare tubulin polymerization inhibition (biochemical assay) with antiproliferative IC₅₀ values (cell-based assay) . Meta-analysis of SAR studies identifies substituents (e.g., 3,4,5-trimethoxy groups) critical for activity .

Q. What strategies determine stereochemical configuration in derivatives?

- Methodological Answer: X-ray crystallography : Refine crystal structures with SHELXL to assign absolute configurations . NOESY NMR : Detect spatial proximities (e.g., cis/trans substituents). VCD (Vibrational Circular Dichroism) : Resolve enantiomers by comparing experimental and DFT-simulated spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.